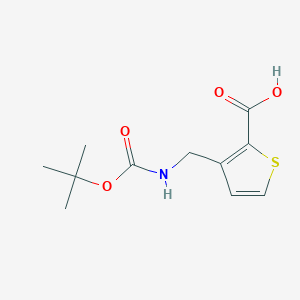

3-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid

Description

Chemical Identity and Structural Features

This compound is an organic compound characterized by a five-membered thiophene ring system with specific substitution patterns that confer unique chemical properties. The compound bears the molecular formula C₁₁H₁₅NO₄S and possesses a molecular weight of 257.31 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 195322-23-7, which serves as its unique identifier in chemical databases and literature.

The structural architecture of this compound features several key components that contribute to its synthetic utility. The thiophene ring forms the core heterocyclic framework, with a carboxylic acid functional group positioned at the 2-position and an aminomethyl substituent at the 3-position. The amino group is protected by a tert-butoxycarbonyl moiety, commonly referred to as the Boc protecting group in synthetic chemistry. This protective functionality is crucial for preventing unwanted side reactions during synthetic transformations while allowing selective manipulation of other parts of the molecule.

The International Union of Pure and Applied Chemistry name for this compound is 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid, which precisely describes the structural arrangement of functional groups. The compound's three-dimensional structure can be represented by the Simplified Molecular Input Line Entry System notation: CC(C)(C)OC(=O)NCC1=C(SC=C1)C(=O)O, which provides a linear text representation of its molecular connectivity.

Table 1: Physical and Chemical Properties of this compound

The electronic structure of the thiophene ring system contributes significantly to the compound's reactivity patterns. Thiophene is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution reactions. The presence of the carboxylic acid group introduces electron-withdrawing character, which modulates the reactivity of the ring system and influences the compound's overall chemical behavior. The aminomethyl substituent provides additional functionalization opportunities, particularly after removal of the protecting group under appropriate conditions.

Historical Context and Discovery Timeline

The development of this compound emerges from the broader historical context of thiophene chemistry and amino acid protection strategies in organic synthesis. Thiophene derivatives have been subjects of intensive research since the late nineteenth century, when thiophene itself was first isolated from coal tar. The recognition of thiophene-containing compounds as valuable pharmaceutical intermediates and bioactive molecules has driven continued interest in developing new synthetic methodologies and structural variants.

The introduction of the tert-butoxycarbonyl protecting group represents a significant milestone in peptide and amino acid chemistry. This protecting group was first introduced in the 1950s and quickly became one of the most widely used amino protecting groups due to its stability under basic conditions and ease of removal under acidic conditions. The combination of thiophene heterocycles with Boc-protected amino functionalities represents a natural evolution in the design of versatile synthetic building blocks.

The specific compound this compound appears in chemical databases with creation dates indicating its synthesis and characterization occurred in the early 2000s. The compound was created in chemical databases in 2012, suggesting systematic study and documentation of its properties began around this time period. The development of this particular structural variant likely emerged from medicinal chemistry programs seeking to incorporate thiophene heterocycles into pharmaceutical lead compounds while maintaining synthetic accessibility through established amino acid chemistry.

The evolution of synthetic methodologies for constructing thiophene-based amino acid derivatives has paralleled advances in heterocyclic chemistry and peptide synthesis. Researchers have developed increasingly sophisticated approaches for introducing diverse substitution patterns onto thiophene rings while maintaining compatibility with standard protecting group strategies. The availability of this compound as a commercial building block reflects the maturation of these synthetic methodologies and the recognition of its utility in contemporary research applications.

Role in Contemporary Organic Chemistry Research

This compound occupies a significant position in contemporary organic chemistry research, serving multiple roles across diverse areas of chemical investigation. The compound functions primarily as a versatile building block for the construction of more complex molecular architectures, particularly in the context of pharmaceutical development and medicinal chemistry research. Its unique structural features make it particularly valuable for researchers seeking to incorporate thiophene heterocycles into target molecules while maintaining synthetic flexibility through the protected amino functionality.

In pharmaceutical development, this compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders. The thiophene ring system is frequently encountered in bioactive molecules due to its ability to participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites. The aminomethyl substituent provides opportunities for further derivatization, allowing medicinal chemists to fine-tune the pharmacological properties of target compounds.

The compound's utility extends to biochemical research applications, where it is employed to study enzyme interactions and metabolic pathways. The structural similarity to natural amino acids, combined with the unique electronic properties of the thiophene ring, makes it a valuable tool for investigating structure-activity relationships in biological systems. Researchers utilize this compound to probe the roles of specific molecular features in biological recognition processes and to develop new insights into enzyme mechanism and substrate specificity.

Table 2: Research Applications of this compound

| Application Area | Specific Use | Research Significance |

|---|---|---|

| Pharmaceutical Development | Drug intermediate synthesis | Enables incorporation of thiophene heterocycles in pharmaceutical targets |

| Biochemical Research | Enzyme interaction studies | Provides insights into structure-activity relationships |

| Organic Synthesis | Building block for complex molecules | Facilitates construction of diverse molecular architectures |

| Material Science | Specialized material development | Contributes to novel polymer and coating formulations |

| Agricultural Chemistry | Agrochemical development | Supports development of environmentally friendly pest control solutions |

Contemporary synthetic methodologies have expanded the utility of this compound through the development of new reaction conditions and coupling strategies. Related research has demonstrated the successful application of similar thiophene-containing amino acid derivatives in multicomponent reactions, such as the Ugi-Deprotection-Cyclization approach for synthesizing complex heterocyclic systems. These methodologies highlight the continued evolution of synthetic strategies that leverage the unique reactivity patterns of thiophene-based building blocks.

The compound also finds applications in material science research, where its unique properties contribute to the development of specialized materials such as polymers and coatings. The combination of aromatic character from the thiophene ring and the potential for hydrogen bonding through the amino acid functionality provides opportunities for designing materials with specific mechanical and chemical properties. This versatility demonstrates the broad impact of well-designed heterocyclic building blocks across multiple scientific disciplines.

Properties

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-6-7-4-5-17-8(7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNZSAIVASHXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(SC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Boc-Protected Amino Group: The amino group is introduced by reacting the thiophene derivative with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino group.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the Boc-protected amino group under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis

3-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid is utilized in the synthesis of various heterocyclic compounds. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, allowing for selective reactions without affecting other functional groups. This property is particularly useful in multi-step organic syntheses where the preservation of amine functionality is crucial .

2. Pharmaceutical Development

The compound has been investigated for its potential as an intermediate in the synthesis of bioactive molecules. For instance, derivatives of thiophene carboxylic acids have shown promise as anti-inflammatory and analgesic agents. The ability to modify the thiophene ring and the carboxylic acid group allows chemists to tailor compounds for specific biological activities .

Biological Applications

1. Anticancer Activity

Research indicates that thiophene derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that compounds derived from this compound showed cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

2. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of thiophene-based compounds against neurodegenerative diseases. For example, certain derivatives have been shown to inhibit amyloid beta aggregation, a key factor in Alzheimer's disease pathology . This suggests that this compound could be further developed for therapeutic applications in neurodegenerative conditions.

Data Table: Summary of Applications

Case Studies

Case Study 1: Synthesis of Thiophene Derivatives

In a study published by MDPI, researchers synthesized several thiophene derivatives using this compound as a starting material. The resultant compounds were evaluated for their biological activities, revealing promising anticancer properties against specific cell lines .

Case Study 2: Neuroprotective Screening

Another investigation assessed the neuroprotective effects of various thiophene derivatives, including those derived from this compound. The study found that certain modifications enhanced neuroprotection in vitro, indicating potential pathways for drug development aimed at Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical or biological interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences:

The 4-chlorophenyl substituent in CAS 688763-38-4 increases hydrophobicity and may enhance membrane permeability, a trait linked to antimicrobial activity .

Electronic Effects :

- Electron-withdrawing groups like trifluoroethyl (in CAS 2163771-84-2) reduce electron density on the thiophene ring, altering reactivity in electrophilic substitution reactions .

Synthetic Utility :

- Methyl or ethyl ester derivatives (e.g., CAS 2163771-84-2) are often intermediates for further hydrolysis to free carboxylic acids, critical in prodrug development .

- Boc-protected compounds (e.g., CAS 101537-64-8) are widely used in peptide synthesis and heterocyclic chemistry due to their stability under basic conditions .

Biological Activity

3-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid (commonly referred to as Boc-amino thiophene-2-carboxylic acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

- Molecular Formula: C₁₀H₁₃N O₄S

- Molecular Weight: 243.28 g/mol

- CAS Number: 101537-64-8

- Structure: The compound features a thiophene ring substituted with a carboxylic acid and a tert-butoxycarbonyl (Boc) group, which is often used in organic synthesis to protect amines.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an inhibitor for various enzymes and its cytotoxic effects on different cell lines.

Enzymatic Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on several biological targets:

- GSK-3β Inhibition : GSK-3β is a key enzyme involved in various cellular processes including glycogen metabolism and cell signaling. Compounds with similar structures have demonstrated IC50 values ranging from 10 nM to over 1,000 nM, indicating varying degrees of potency against this target .

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in neuronal cell lines such as HT-22 and BV-2. The viability of these cells was assessed using fluorometric assays, revealing significant decreases in cell viability at higher concentrations (50 µM and above) .

Study 1: GSK-3β Inhibition

In a study focusing on GSK-3β inhibitors, derivatives of thiophene compounds were synthesized and tested for their inhibitory activity. The most potent compounds contained specific substituents that enhanced their binding affinity to the enzyme. For example, a derivative with an isopropyl group showed an IC50 value of approximately 8 nM, suggesting that structural modifications significantly impact biological activity .

Study 2: Cytotoxic Effects on Neuronal Cells

A separate investigation assessed the cytotoxicity of Boc-amino thiophene derivatives on neuronal cell lines. The results indicated that at concentrations of 10 µM or higher, several compounds led to a marked decrease in cell viability. Notably, the compound's mechanism of action was linked to apoptosis induction, although further studies are required to elucidate the exact pathways involved .

Data Tables

| Compound Name | Molecular Formula | IC50 (GSK-3β) | Cytotoxicity (HT-22 Cells) |

|---|---|---|---|

| Boc-amino thiophene | C₁₀H₁₃N O₄S | ~100 nM | Significant at 50 µM |

| Similar Compound A | C₉H₁₂N O₄S | 8 nM | Not significant |

| Similar Compound B | C₁₁H₁₄N O₄S | 200 nM | Moderate at 10 µM |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : By binding to active sites on GSK-3β and potentially other kinases, this compound may disrupt normal signaling pathways involved in cell growth and metabolism.

- Induction of Apoptosis : The cytotoxic effects observed in neuronal cell lines suggest that the compound may trigger apoptotic pathways, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid?

- Methodology : The synthesis typically involves coupling a Boc-protected amine to a thiophene-2-carboxylic acid scaffold. For example, intermediate compounds are generated via nucleophilic substitution or amidation reactions. In one approach, tert-butoxycarbonyl (Boc) protection is applied to the amino group using Boc anhydride (Boc₂O) in dioxane with catalytic dimethylaminopyridine (DMAP). Subsequent hydrolysis of the ester group under basic conditions (e.g., NaOH) yields the carboxylic acid derivative .

- Key Steps :

- Boc Protection : Reacting the amine with Boc₂O at room temperature under nitrogen.

- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) is used to isolate the product .

- Characterization : Confirmation via ¹H/¹³C NMR (e.g., Boc methyl protons at δ 1.4 ppm) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Analytical Techniques :

- HPLC : Purity >95% is confirmed using C18 columns with UV detection at 254 nm .

- NMR : Assignments of aromatic protons (δ 6.8–7.5 ppm for thiophene) and Boc tert-butyl groups (δ 1.4 ppm) ensure structural fidelity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 284.1) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during structural elucidation?

- Case Study : A reported ¹H NMR signal at δ 3.5 ppm (attributed to the methylene group in the Boc-protected amine) may split into multiplets due to steric hindrance or solvent polarity.

- Resolution Strategies :

- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding or tautomerization .

- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., dihedral angles between thiophene and Boc groups) .

Q. What challenges arise in optimizing regioselectivity during functionalization of the thiophene ring?

- Mechanistic Insight : Electrophilic substitution at the 5-position of thiophene is favored due to electron-donating effects of the Boc-aminomethyl group. However, competing reactions (e.g., over-oxidation of the carboxylic acid) require precise control.

- Experimental Design :

- Catalytic Systems : Use Fe(III) or Mo-based catalysts to direct substitution .

- Temperature Control : Reactions at 0–5°C minimize side products .

Q. How does this compound perform in metal coordination studies for catalytic applications?

- Hypothesis : The carboxylic acid and Boc-protected amine groups may act as bidentate ligands.

- Experimental Validation :

- Synthesis of Pd Complex : React the compound with Pd(OAc)₂ in ethanol at 60°C for 24 hours .

- Catalytic Testing : Evaluate Suzuki-Miyaura coupling yields (e.g., 75–85% for aryl bromides) and compare with control ligands .

- Table :

| Substrate | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| 4-Bromotoluene | 82 | 12.5 |

| 2-Chloropyridine | 68 | 9.8 |

Methodological Resources

- Spectral Libraries : PubChem CID 90269 provides reference IR and NMR data for thiophene derivatives .

- Safety Protocols : Handle with nitrile gloves and fume hoods due to potential respiratory irritation (see SDS for Thiophene-2-carboxylic acid, Section 1.2) .

Contradictions in Literature

- Synthetic Yields : reports 67% yield for a similar Boc-protected thiophene, while cites 47–76% depending on the substrate. These variations highlight the need for substrate-specific optimization .

Key Research Gaps

- Biological Activity : While notes anticancer potential for 3-methylthiophene analogs, no direct data exists for this compound. Researchers could screen it against kinase targets (e.g., EGFR) using in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.